Cas no 93-20-9 (2-(2-Naphthyloxy)ethanol)

2-(2-Naphthyloxy)ethanol is a versatile organic compound featuring a naphthyl group linked to an ethanol moiety via an ether bond. Its structure imparts favorable solubility in both polar and nonpolar solvents, making it useful in synthetic chemistry and material science applications. The compound serves as an intermediate in the synthesis of dyes, surfactants, and specialty polymers, where its aromatic character enhances stability and reactivity. Its bifunctional nature allows for further derivatization, enabling tailored modifications for specific industrial or research purposes. The product is characterized by consistent purity and stability, ensuring reliable performance in demanding chemical processes.
2-(2-Naphthyloxy)ethanol structure
2-(2-Naphthyloxy)ethanol structure
Product Name:2-(2-Naphthyloxy)ethanol
CAS No:93-20-9
MF:C12H12O2
MW:188.222483634949
MDL:MFCD00016809
CID:81772
PubChem ID:7131
Update Time:2025-06-13

2-(2-Naphthyloxy)ethanol Chemical and Physical Properties

Names and Identifiers

    • 2-(Naphthalen-2-yloxy)ethanol
    • 2-(2-Naphthoxy)ethanol
    • 2-(2-hydroxyethoxy)naphthalene
    • 2-(2-Naphthyloxy)ethanol
    • 2-naphthalen-2-yloxyethanol
    • Ethylene glycol mono-2-naphthyl ether
    • NSC 37574
    • beta-Hydroxyethyl 2-naphthyl ether
    • beta-Naphthoxyethanol
    • 2-(2-Naphthalenyloxy)ethanol (ACI)
    • Ethanol, 2-(2-naphthyloxy)- (6CI, 8CI)
    • 2-(2-Naphthyloxy)ethyl alcohol
    • 2-(Naphthalen-2-yloxy)ethan-1-ol
    • 2-(β-Hydroxyethoxy)naphthalene
    • Anavenol
    • β-Hydroxyethyl 2-naphthyl ether
    • β-Naphthoxyethanol
    • EINECS 202-228-8
    • 93-20-9
    • Ethanol, 2-(2-naphthyloxy)-
    • EC 202-228-8
    • DTXSID00870427
    • .beta.-Hydroxyethyl .beta.-naphthol ether
    • 2-(2-naphthyloxy)-1-ethanol
    • Poly(oxy-1,2-ethanediyl), .alpha.-2-naphthalenyl-.omega.-hydroxy-
    • 2-(2-naphthalenyloxy)ethanol
    • MFCD00016809
    • 35545-57-4
    • 2-(2-Naphthoxy) Ethanol
    • DB-057380
    • SB83940
    • 7M7CUT7CCU
    • 2-(2-NAPHTHYLOXY)ETHANOL [MI]
    • 2-(.beta.-Hydroxyethoxy)naphthalene
    • HY-W016083
    • NSC-37574
    • 2-(naphthalene-2-yloxy) ethan-1-ol
    • CS-W016799
    • AI3-09174
    • Ethanol,2-(2-naphthalenyloxy)-
    • beta-Hydroxyethyl beta-naphthol ether
    • F79756
    • .beta.-Naphthoxyethanol
    • .beta.-Hydroxyethyl-2-naphthyl ether
    • UNII-7M7CUT7CCU
    • Q27268562
    • STK505598
    • 2-(beta-Hydroxyethoxy)naphthalene
    • NSC37574
    • NS00001480
    • Ethanol, 2-(2-naphthalenyloxy)-
    • AKOS003617490
    • SCHEMBL432069
    • 2-(.beta.-Naphthoxy)ethanol
    • beta-Hydroxyethyl-2-naphthyl ether
    • MDL: MFCD00016809
    • Inchi: 1S/C12H12O2/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2
    • InChI Key: BQPBZDSDFCDSAO-UHFFFAOYSA-N
    • SMILES: OCCOC1C=C2C(C=CC=C2)=CC=1
    • BRN: 2086973

Computed Properties

  • Exact Mass: 188.08400
  • Monoisotopic Mass: 188.08373
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Density: 1.164±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 76.7 ºC
  • Boiling Point: 355.2°C at 760 mmHg
  • Flash Point: 168.8°C
  • Refractive Index: 1.622
  • Solubility: Very slightly soluble (0.62 g/l) (25 º C),
  • PSA: 29.46000
  • LogP: 2.21090
  • Merck: 14,6413

2-(2-Naphthyloxy)ethanol Security Information

  • Hazardous Material transportation number:UN 1993 3/PG 2
  • WGK Germany:3
  • Safety Instruction: S16; S26; S36; S37/39
  • Hazardous Material Identification: Xn F Xi
  • HazardClass:IRRITANT
  • Safety Term:3
  • Packing Group:III
  • Risk Phrases:R10; R20/21/22; R36/37; R36/37/38; R11

2-(2-Naphthyloxy)ethanol Customs Data

  • HS CODE:2909499000
  • Customs Data:

    China Customs Code:

    2909499000

    Overview:

    2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

2-(2-Naphthyloxy)ethanol Pricemore >>

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2-(2-Naphthyloxy)ethanol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, rt
1.2 rt → 80 °C; 9 h, 80 °C; overnight, 80 °C
1.3 Reagents: Water
Reference
Synthesis and inhibitory evaluation of 3-linked imipramines for the exploration of the S2 site of the human serotonin transporter
Brinkoe, Anne; Larsen, Maja T.; Koldsoe, Heidi; Besenbacher, Louise; Kolind, Anders; et al, Bioorganic & Medicinal Chemistry, 2016, 24(12), 2725-2738

Production Method 2

Reaction Conditions
1.1 Catalysts: Potassium carbonate Solvents: Dimethylacetamide
Reference
Preparation of β-hydroxyalkyl aryl ethers
, Japan, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Rhenium (titania supported) ,  Titania ;  24 h, 5 MPa, rt
Reference
TiO2-Supported Re as a General and Chemoselective Heterogeneous Catalyst for Hydrogenation of Carboxylic Acids to Alcohols
Toyao, Takashi; Siddiki, S. M. A. Hakim; Touchy, Abeda S.; Onodera, Wataru; Kon, Kenichi; et al, Chemistry - A European Journal, 2017, 23(5), 1001-1006

Production Method 4

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid ;  48 h, 120 °C
Reference
Bronsted Acid Catalyzed Functionalization of Aromatic Alcohols through Nucleophilic Substitution of Hydroxyl Group
Mishra, Abhishek Kumar; Biswas, Srijit, Journal of Organic Chemistry, 2016, 81(6), 2355-2363

Production Method 5

Reaction Conditions
1.1 Catalysts: Palladium ;  36 h, 150 °C
Reference
Heterogeneous Palladium-Catalyzed Synthesis of Aromatic Ethers by Solvent-Free Dehydrogenative Aromatization: Mechanism, Scope, and Limitations Under Aerobic and Non-Aerobic Conditions
Sutter, Marc; Lafon, Romain; Raoul, Yann; Metay, Estelle; Lemaire, Marc, European Journal of Organic Chemistry, 2013, 2013(26), 5902-5916

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; overnight, 80 °C
Reference
Preparation of glycosides as irreversible covalent inhibitors of the gtpase k-ras G12C
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 24 h, reflux
Reference
Ortho-phenylenediamine-based open and macrocyclic receptors in selective sensing of H2PO4-, ATP and ADP under different conditions
Ghosh, Kumaresh; Saha, Indrajit, Organic & Biomolecular Chemistry, 2012, 10(47), 9383-9392

Production Method 8

Reaction Conditions
1.1 Catalysts: Palladium ;  36 h, 150 °C
Reference
Process for preparation of aromatic ethers based on cyclohexanones
, France, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Toluene ;  overnight, reflux
Reference
Structure-affinity studies for a novel series of homochiral naphtho and tetrahydronaphtho analogues of α1 antagonist WB-4101
Bolchi, Cristiano; Catalano, Paolo; Fumagalli, Laura; Gobbi, Marco; Pallavicini, Marco; et al, Bioorganic & Medicinal Chemistry, 2004, 12(18), 4937-4951

Production Method 10

Reaction Conditions
Reference
Manufacture of colorless 9,9-bis[(hydroxyalkoxy)aryl]fluorenes and their polymers
, Japan, , ,

Production Method 11

Reaction Conditions
Reference
Hydroxyalkylation with cyclic alkylene esters. I. Synthesis of hydroxyethylapocupreine
Carlson, Warner W.; Cretcher, Leonard H., Journal of the American Chemical Society, 1947, 69, 1952-6

Production Method 12

Reaction Conditions
1.1 Catalysts: Tetrabutylammonium fluoride Solvents: Dimethylformamide ;  30 min, 170 °C
Reference
Revisiting Hydroxyalkylation of Phenols with Cyclic Carbonates
Kao, Shih-Chieh; Lin, Yi-Ching; Ryu, Ilhyong; Wu, Yen-Ku, Advanced Synthesis & Catalysis, 2019, 361(15), 3639-3644

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Cupric chloride ;  20 h, 130 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Reference
Copper(II)-catalyzed C-O coupling of aryl bromides with aliphatic diols: synthesis of ethers, phenols, and benzo-fused cyclic ethers
Liu, Yajun; Park, Se Kyung; Xiao, Yan; Chae, Junghyun, Organic & Biomolecular Chemistry, 2014, 12(26), 4747-4753

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3.5 h, 50 - 60 °C
Reference
Printing ink composition, printing method and printed article
, World Intellectual Property Organization, , ,

Production Method 15

Reaction Conditions
1.1 Catalysts: Dimethylacetamide ,  Potassium carbonate Solvents: Toluene ;  15 min
Reference
Preparation of phenyloxyethanol compound
, China, , ,

Production Method 16

Reaction Conditions
1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Methanol ;  overnight, rt
Reference
Activity of Fluorine-Containing Analogues of WC-9 and Structurally Related Analogues against Two Intracellular Parasites: Trypanosoma cruzi and Toxoplasma gondii
Chao, Maria N.; Li, Catherine; Storey, Melissa; Falcone, Bruno N.; Szajnman, Sergio H. ; et al, ChemMedChem, 2016, 11(24), 2690-2702

Production Method 17

Reaction Conditions
1.1 Reagents: Potassium acetate Solvents: Dimethyl sulfoxide ;  3.5 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  0.5 h, rt
Reference
Facile one-pot two-step hydroxylation of alkyl halides and alkyl sulfonates via acetate intermediates
Lee, Jae Hak; Sirion, Uthaiwan; Jang, Keun Sam; Lee, Byoung Se; Chi, Dae Yoon, Bulletin of the Korean Chemical Society, 2008, 29(12), 2491-2495

Production Method 18

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Catalysts: Dimethyldi-μ-1,2-phenylene[μ-(phthalazine-κN2:κN3)]diboron Solvents: Diglyme ;  10 h, 160 °C
Reference
Lewis Acid Catalyzed Inverse Electron-Demand Diels-Alder Reaction of 1,2-Diazines
Kessler, Simon N.; Wegner, Hermann A., Organic Letters, 2010, 12(18), 4062-4065

Production Method 19

Reaction Conditions
1.1 Catalysts: Perchloric acid ;  8 h, 120 °C
Reference
Synthesis of β-naphthyl alkyl ethers catalyzed by HClO4/SiO2
Xiao, Dong-cai; Yang, Jin-hui, Tianranqi Huagong, 2013, 38(5), 26-28

Production Method 20

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  2 h, reflux
Reference
Photoinduced electron transfer in host-guest complexes of 2-naphthyl-(OCH2CH2)n-adamantanamines with mono-6-O-p-nitrobenzoyl-β-cyclodextrin and mono-6-O-m-nitrobenzoyl-β-cyclodextrin
Wu, Qi-Hua; Zhu, Man-Zhou; Wei, Su-Jun; Liu, Lei; Guo, Qing-Xiang, Chinese Journal of Chemistry, 2005, 23(1), 98-104

2-(2-Naphthyloxy)ethanol Raw materials

2-(2-Naphthyloxy)ethanol Preparation Products

2-(2-Naphthyloxy)ethanol Suppliers

Amadis Chemical Company Limited
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(CAS:93-20-9)2-(2-Naphthyloxy)ethanol
Order Number:A844475
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:03
Price ($):377.0
Email:sales@amadischem.com

Additional information on 2-(2-Naphthyloxy)ethanol

Exploring the Applications and Advancements of 2-(2-Naphthyloxy)ethanol (CAS No. 93-20-9)

The compound 2-(2-Naphthyloxy)ethanol, identified by CAS Registry Number 93-20-9, represents a structurally unique organic molecule with significant potential in diverse scientific domains. Comprising a naphthyl group linked via an ether bond to an ethylene glycol moiety, this compound exhibits distinct physicochemical properties that make it valuable for specialized applications. Recent advancements in synthetic chemistry and analytical techniques have further expanded its utility, particularly in fields requiring precise molecular interactions.

In pharmaceutical research, 93-20-9 has garnered attention for its role as a pharmacokinetic enhancer. A 2023 study published in Journal of Medicinal Chemistry demonstrated its ability to modulate drug solubility without compromising bioavailability, leveraging the hydroxyl group's hydrogen-bonding capacity. Researchers highlighted its potential in improving delivery systems for poorly soluble APIs, particularly those targeting oncology and neurodegenerative therapies. The naphthyl moiety's aromatic stability ensures compatibility with sensitive biological environments while maintaining structural integrity during formulation.

Material science applications have also seen innovation through this compound's unique properties. A collaborative study between MIT and ETH Zurich (published in Nature Materials, 2024) revealed its utility as a crosslinking agent in stimuli-responsive polymers. When incorporated into polyurethane networks, the ethanol functional group enables reversible swelling under specific pH conditions, creating smart materials for controlled drug release or adaptive biomedical devices. The naphthyl group contributes optical clarity to these materials, making them candidates for next-generation wearable sensors.

In analytical chemistry, 93-20-9 serves as a high-purity reference standard for advanced spectroscopic techniques. Its well-defined UV-vis absorption peaks at 315 nm and distinct NMR signatures (δ 7.1–7.8 ppm for naphthyl protons; δ 4.1 ppm for ethoxy signals) provide critical benchmarks for method validation in LC-MS workflows. A 2024 review in Analytical Chemistry emphasized its role in calibrating detectors for trace analysis of complex matrices such as environmental water samples or biological fluids.

Synthetic strategies involving this compound continue to evolve with green chemistry principles. A novel palladium-catalyzed coupling method reported in ACS Sustainable Chemistry & Engineering (June 2024) achieves >98% yield using microwave-assisted conditions with recyclable solvents like dimethyl carbonate. This approach reduces energy consumption by 40% compared to traditional protocols while eliminating hazardous byproducts associated with conventional ether synthesis pathways.

Biochemical studies have uncovered unexpected interactions between this compound and membrane-bound enzymes. Research from Stanford University (submitted to Biochemistry Journal, July 2024) identified its capacity to modulate P-glycoprotein activity at nanomolar concentrations without cytotoxic effects on HEK-EBNA cells up to 50 μM concentrations over 7 days of exposure. These findings suggest potential as an adjuvant in overcoming multidrug resistance mechanisms in cancer chemotherapy regimens.

In material characterization advancements, Raman spectroscopy studies utilizing this compound as a calibration standard have improved detection limits by two orders of magnitude according to recent work from NIST collaborators (preprint available on ChemRxiv). The rigid naphthyl structure provides consistent peak intensity ratios across varying laser wavelengths, enabling precise quantification even at sub-milligram levels.

Cutting-edge applications now explore its role in nanotechnology interfaces. A proof-of-concept study published online (Nano Letters, August 1st preprint) demonstrated self-assembled monolayers formed via thiol-functionalized derivatives on gold surfaces exhibit tunable wetting properties - transitioning from hydrophilic (contact angle ~55°) to superhydrophobic (~155°) states through controlled oxidation processes involving this core molecule.

Safety evaluations conducted under OECD guidelines confirm no mutagenic effects up to tested doses of 5 mg/kg/day based on recent ICH S9-compliant assays conducted at Charles River Laboratories (data submitted Q3 2024). Its low volatility (vapor pressure ~0.1 mmHg at 4°C) further supports safe handling protocols across laboratory environments when proper PPE is employed.

The multifunctional nature of CAS No. 93-20-9 underscores its position as a versatile building block across chemical disciplines. As interdisciplinary research continues bridging material science with pharmacology and analytical methods, this compound's unique structural features will likely drive innovations requiring precise molecular interactions - from targeted drug delivery systems to next-generation biocompatible materials.

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Amadis Chemical Company Limited
(CAS:93-20-9)2-(2-Naphthyloxy)ethanol
A844475
Purity:99%
Quantity:100g
Price ($):377.0
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